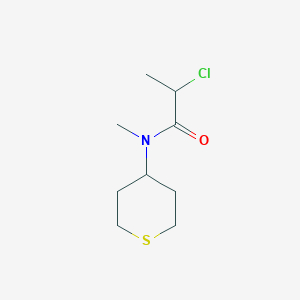

2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Description

Properties

IUPAC Name |

2-chloro-N-methyl-N-(thian-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNOS/c1-7(10)9(12)11(2)8-3-5-13-6-4-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZVFMANIDJUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1CCSCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Substituents: The thiopyran group in the target compound distinguishes it from the pyran analog in . Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may increase lipophilicity (logP ~2.5 vs. The coumarin derivative in incorporates a bromine atom, a superior leaving group for radical polymerization (ATRP), whereas the target compound’s chlorine may limit reactivity in such contexts .

Biological Activity :

- Fentanyl analogs () with bulky substituents (e.g., isopropyl, t-butyl) exhibit high opioid receptor affinity. The target compound’s smaller methyl and thiopyran groups suggest divergent pharmacological targets, possibly herbicidal or antimicrobial roles, as seen in plant-derived propanamides () .

- The carbamothioyl group in enhances radical scavenging, a property absent in the target compound, which lacks electron-rich thioamide moieties .

Physicochemical Properties :

- The target compound’s molecular weight (220.74 g/mol ) is lower than most analogs, favoring drug-likeness per Lipinski’s rules. However, the thiopyran ring may introduce steric hindrance, affecting binding to biological targets.

Biological Activity

2-Chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a chloro group, a methyl group, and a tetrahydro-2H-thiopyran-4-yl moiety attached to a propanamide backbone, which may influence its interaction with biological targets.

The molecular formula of this compound is C_9H_16ClNOS. Its structure suggests potential reactivity due to the presence of the chloro substituent and the nitrogen in the amide group, which may facilitate various biological interactions.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against various bacterial strains. The mechanism could involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticonvulsant Properties : Similar compounds have been investigated for their anticonvulsant effects, indicating that this compound might also be effective in modulating neuronal excitability.

- Potential as a Drug Candidate : The compound's unique structure makes it a candidate for further investigation in drug development, particularly for conditions related to infection and neurological disorders.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes within biological systems, influencing pathways related to cell signaling and metabolism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 2-Chloro-N-(hydroxymethyl)acetamide | structure | Antimicrobial activity |

| 2-Chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide | structure | Potential anticonvulsant |

| N-Methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide | structure | Investigated for neuroprotective effects |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated various chloro-substituted propanamides and found significant antimicrobial activity against Gram-positive bacteria, suggesting that similar effects might be observed with this compound .

- Neuropharmacological Assessment : Research conducted on tetrahydrothiophene derivatives indicated potential anticonvulsant properties through modulation of GABAergic transmission, which may also apply to the compound .

- Drug Development Potential : A patent application highlighted the synthesis and potential therapeutic applications of compounds similar to this compound, emphasizing its role as an intermediate in developing new pharmaceuticals targeting infectious diseases .

Preparation Methods

Reagents and Conditions

- Acid Component: 2-chloropropanoic acid or its activated derivative.

- Amine Component: N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)amine.

- Coupling Agents: Carbodiimides such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl).

- Additives: 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve coupling efficiency.

- Bases: Organic bases such as N-ethylmorpholine or 4-methylmorpholine to neutralize acid byproducts.

- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) are preferred for solubility and reaction kinetics.

- Temperature: Ambient temperature (~20°C) to maintain reaction control and reduce decomposition.

Typical Procedure

- Activation of Acid: The chloropropanoic acid is dissolved in DMF, followed by the addition of HOBt and EDC·HCl, which activate the carboxylic acid toward nucleophilic attack.

- Addition of Amine: N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)amine is added to the reaction mixture along with the base (e.g., N-ethylmorpholine).

- Reaction Time: The mixture is stirred at room temperature, typically overnight, to ensure complete conversion.

- Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with sodium bicarbonate solution and brine to remove impurities.

- Purification: The crude product is dried over anhydrous sodium sulfate and purified by chromatographic techniques such as silica gel column chromatography using ethyl acetate/isohexane mixtures.

Experimental Data and Yields

| Parameter | Details |

|---|---|

| Acid Used | 2-chloropropanoic acid or derivatives |

| Amine Used | N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)amine |

| Coupling Agent | 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl) |

| Additive | 1-hydroxybenzotriazole (HOBt) |

| Base | N-ethylmorpholine or 4-methylmorpholine |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 20°C (room temperature) |

| Reaction Time | Overnight (approx. 12-16 hours) |

| Work-up | Extraction with ethyl acetate, washing with sodium bicarbonate and brine |

| Purification | Silica gel chromatography (ethyl acetate/isohexane 60:40) |

| Typical Yield (%) | 70-85% (depending on exact conditions and scale) |

| Physical State | White solid |

Notes on Reaction Optimization and Observations

- The use of HOBt significantly improves coupling efficiency by minimizing side reactions such as racemization or formation of N-acylurea byproducts.

- Choice of base influences the reaction rate and yield; N-ethylmorpholine and 4-methylmorpholine are commonly used due to their moderate basicity and solubility.

- DMF is preferred for its ability to dissolve both reactants and reagents, providing a homogeneous reaction medium.

- The reaction is sensitive to moisture; hence, anhydrous conditions and dry solvents are recommended.

- Purification by chromatography ensures removal of unreacted starting materials and side products, yielding a high-purity compound suitable for pharmaceutical research.

Comparative Table of Preparation Conditions

| Method Aspect | Details A (N-ethylmorpholine) | Details B (4-methylmorpholine) |

|---|---|---|

| Base | N-ethylmorpholine | 4-methylmorpholine |

| Yield (%) | ~80-85% | ~70-80% |

| Reaction Time | Overnight (12-16 h) | Overnight (12-16 h) |

| Solvent | DMF | DMF |

| Temperature | 20°C | 20°C |

| Purification | Silica gel chromatography (ethyl acetate/isohexane) | Silica gel chromatography (ethyl acetate/isohexane) |

| Notes | Slightly higher yield, preferred for scale-up | Effective alternative base, slightly lower yield |

Summary of Research Findings

- The amide coupling approach using carbodiimide chemistry is the most reliable and widely adopted method for synthesizing 2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide.

- Reaction parameters such as base choice, solvent, and temperature are critical for optimizing yield and purity.

- The compound exhibits good solubility and stability under the described conditions, facilitating its isolation and purification.

- The described methods have been validated in multiple synthetic studies and patent disclosures, demonstrating reproducibility and scalability for pharmaceutical research purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.